molecular formula C8H11BrN2O B1517261 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol CAS No. 1036563-47-9

3-[(5-Bromo-2-pyridinyl)amino]-1-propanol

Cat. No. B1517261
M. Wt: 231.09 g/mol
InChI Key: FHLOOBDPYBHXQE-UHFFFAOYSA-N
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Description

“3-[(5-Bromo-2-pyridinyl)amino]-1-propanol” is a chemical compound with the molecular formula C8H11BrN2O . It is related to other compounds such as “3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol” which has a similar structure but includes a methyl group .


Molecular Structure Analysis

The molecular structure of “3-[(5-Bromo-2-pyridinyl)amino]-1-propanol” can be inferred from its molecular formula, C8H11BrN2O . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with an amino group that is further connected to a propanol group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-[(5-Bromo-2-pyridinyl)amino]-1-propanol and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives involves the use of related compounds, showcasing their utility in creating complex molecular structures used in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Catalytic Properties in Chemical Reactions

These compounds are also pivotal in catalytic processes. For example, the amination of polyhalopyridines, where 5-bromo-2-chloropyridine is catalyzed to produce 5-amino-2-chloropyridine, highlights the role of such compounds in enhancing chemical reactions' efficiency and specificity (Ji, Li, & Bunnelle, 2003).

Development of Antimicrobial Agents

Research into antimicrobial properties of compounds derived from 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol has been conducted, with findings suggesting potential in developing new antimicrobial agents. This includes the synthesis of various pyridinecarboxamides and their evaluation against different human tumor cell lines, demonstrating considerable in vitro antitumor properties (Girgis, Hosni, & Barsoum, 2006).

Role in Affinity Chromatography

The compound and its analogs have been used in affinity chromatography. For example, the specific adsorbent for ribonuclease A purification, synthesized using related chemical structures, underlines the importance of these compounds in biochemical separation and purification processes (Wilchek & Gorecki, 1969).

properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)10-4-1-5-12/h2-3,6,12H,1,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLOOBDPYBHXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromo-2-pyridinyl)amino]-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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